tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride
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Overview
Description
tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 4-methoxypiperidine in the presence of a suitable base. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and alcohols
Scientific Research Applications
tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride can be compared with other similar compounds, such as:
- tert-Butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The unique structural features of this compound contribute to its distinct properties and potential applications .
Properties
Molecular Formula |
C12H25ClN2O3 |
---|---|
Molecular Weight |
280.79 g/mol |
IUPAC Name |
tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(15)14-9-12(16-4)5-7-13-8-6-12;/h13H,5-9H2,1-4H3,(H,14,15);1H |
InChI Key |
UBDOPELLWOBZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)OC.Cl |
Origin of Product |
United States |
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